molecular formula C19H15FN6OS B2999234 2-({3-[(2-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-phenylacetamide CAS No. 863458-41-7

2-({3-[(2-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-phenylacetamide

Cat. No.: B2999234
CAS No.: 863458-41-7
M. Wt: 394.43
InChI Key: OEGJYHOPKOLCSA-UHFFFAOYSA-N
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Description

2-({3-[(2-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-phenylacetamide is a synthetic small molecule designed for biochemical research. Its structure is based on the [1,2,3]triazolo[4,5-d]pyrimidine scaffold, a heterocyclic system known to mimic purine bases . This structural similarity allows such compounds to interact with a variety of enzyme active sites, particularly kinases, which are critical regulators of cell signaling . The molecular design incorporates a 2-fluorobenzyl group at the triazole ring and an N-phenylacetamide moiety connected via a sulfide linker, modifications that can be optimized to enhance target binding affinity and selectivity. The primary research value of this compound lies in its potential to modulate key cellular processes. Substituted triazolopyrimidine derivatives have been documented in scientific literature for their ability to inhibit specific kinases and other enzymes involved in the cell cycle . As a result, this compound is a valuable tool for researchers investigating pathways related to cell proliferation, differentiation, and survival. It finds specific application in early-stage drug discovery, including target validation, high-throughput screening, and structure-activity relationship (SAR) studies, particularly in fields such as oncology and neuroscience . The exact mechanism of action is area for further investigation, but it is hypothesized to function as an ATP-competitive inhibitor for certain protein kinases. This high-purity compound is intended for research applications only, including in vitro assays and cell-based studies. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN6OS/c20-15-9-5-4-6-13(15)10-26-18-17(24-25-26)19(22-12-21-18)28-11-16(27)23-14-7-2-1-3-8-14/h1-9,12H,10-11H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGJYHOPKOLCSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(2-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-phenylacetamide typically involves multiple steps. One common approach is the cyclization of appropriate hydrazine derivatives with formamide to form the triazolo-pyrimidine core .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions

2-({3-[(2-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can yield corresponding amines .

Scientific Research Applications

2-({3-[(2-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-({3-[(2-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s triazolo-pyrimidine core allows it to form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition of their activity .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Hypothesized Effects

Compound Name Position 3 Substituent Position 7 Group Acetamide Modification Potential Impact Reference
Target Compound 2-Fluorophenylmethyl Sulfanyl N-phenyl Balanced hydrophobicity and specificity
3-Fluorophenyl Analog 3-Fluorophenylmethyl Oxo N-methyl-N-phenyl Altered steric interactions; reduced sulfur reactivity
Vipadenant 4-Amino-3-methylphenylmethyl Furan-2-yl 5-Amine Adenosine receptor antagonism
N-Cyclopentyl Analog 2-Fluorophenylmethyl Sulfanyl N-cyclopentyl Enhanced permeability; reduced aromaticity
Benzodioxol Analog 2-Fluorophenylmethyl Sulfanyl N-(2H-1,3-benzodioxol-5-yl) Improved CNS penetration

Biological Activity

The compound 2-({3-[(2-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-phenylacetamide is a complex organic molecule that belongs to the class of triazolopyrimidine derivatives. This class of compounds has garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and antiviral properties. The specific biological activity of this compound is still under investigation, but related compounds in the triazolopyrimidine family have demonstrated significant pharmacological potential.

Structural Characteristics

The molecular formula of the compound is C22H19FN6O3SC_{22}H_{19}FN_6O_3S with a molecular weight of approximately 466.5g/mol466.5\,g/mol . Its structure includes:

  • A triazolopyrimidine ring , which is known for its resemblance to purine bases and is often linked to biological activity.
  • A sulfanyl group , which may contribute to its reactivity and interaction with biological targets.
  • A phenylacetamide moiety , which can enhance lipophilicity and influence pharmacokinetics.

Anticancer Activity

Triazolopyrimidine derivatives have been reported to exhibit significant anticancer properties. For instance, studies have shown that these compounds can induce apoptosis in cancer cells and arrest cell cycle progression at the G0/G1 phase . The mechanism often involves DNA intercalation and nuclease-like activity, which can lead to DNA damage in cancer cells.

Table 1: Anticancer Activity of Related Triazolopyrimidine Compounds

Compound NameCancer Cell LineIC50 (µM)Mechanism of Action
Compound AHeLa5.0Apoptosis induction
Compound BMCF-73.5DNA intercalation
Compound CA5494.8Cell cycle arrest

Antimicrobial Activity

The antimicrobial efficacy of triazolopyrimidine derivatives has also been documented. These compounds have shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The presence of the sulfanyl group may enhance their ability to disrupt bacterial cell membranes or interfere with metabolic pathways .

Table 2: Antimicrobial Activity Against Bacterial Strains

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound DMRSA12 µg/mL
Compound EEscherichia coli8 µg/mL
Compound FPseudomonas aeruginosa15 µg/mL

Case Studies

  • Antiproliferative Effects : In a study examining the antiproliferative effects of triazolopyrimidine derivatives on murine melanoma B16 cells, it was found that certain compounds led to significant reductions in cell viability without affecting normal cell lines . This selectivity is crucial for developing effective cancer therapies with minimal side effects.
  • DNA Interaction Studies : Research utilizing electron paramagnetic resonance (EPR) indicated that some triazolopyrimidine complexes act as scavengers for reactive oxygen species rather than promoters, suggesting a protective mechanism against oxidative stress in cells .

Q & A

Q. What are the recommended synthetic routes for 2-({3-[(2-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-phenylacetamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of triazolo-pyrimidine derivatives typically involves multi-step protocols. Key steps include:

  • Triazole Ring Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or condensation reactions with hydrazine derivatives to construct the triazole core .
  • Sulfanyl Group Introduction : Nucleophilic substitution at the pyrimidin-7-position using thiols or disulfides under basic conditions (e.g., NaH/DMF) .
  • Acetamide Coupling : Amide bond formation between the sulfanyl intermediate and phenylacetic acid derivatives via carbodiimide coupling (e.g., EDCI/HOBt) .

Q. Optimization Strategies :

  • Vary solvents (e.g., DMF vs. THF) to improve yields in cyclization steps.
  • Use microwave-assisted synthesis to reduce reaction times for heterocycle formation .
  • Monitor intermediates via LC-MS to identify side products (e.g., over-alkylation) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the triazole, pyrimidine, and fluorophenyl groups .
    • 19F NMR : Confirm the presence and position of the fluorine substituent on the phenyl ring .
  • X-ray Crystallography :
    • Resolve bond angles (e.g., C–S–C in the sulfanyl group) and torsion angles between the triazole and pyrimidine rings to validate stereoelectronic effects .
    • Compare experimental data with computational models (DFT) to identify discrepancies in planararity .

Q. Example Structural Data :

ParameterExperimental ValueComputational (DFT)
C–S Bond Length1.81 Å1.79 Å
Pyrimidine Ring Planarity±0.02 Å deviationFully planar

Advanced Research Questions

Q. How can structure-activity relationships (SARs) be systematically explored for this compound’s biological targets?

Methodological Answer:

  • Analog Synthesis : Modify substituents at key positions:
    • Replace the 2-fluorophenyl group with electron-withdrawing (e.g., CF₃) or donating (e.g., OMe) groups to assess electronic effects on target binding .
    • Substitute the acetamide moiety with sulfonamides or ureas to probe hydrogen-bonding interactions .
  • Biological Assays :
    • Screen analogs against kinase panels or GPCRs to identify selectivity profiles.
    • Use isothermal titration calorimetry (ITC) to quantify binding affinities for validated targets .

Case Study :
In a related pyrimidine-acetamide derivative (N-(3-chloro-4-methoxyphenyl)-2-{6-[(4-fluorophenyl)methyl]-...), chloro and methoxy substituents increased inhibitory activity against EGFR by 15-fold compared to unsubstituted analogs .

Q. How can contradictions in spectral or biological data be resolved during characterization?

Methodological Answer:

  • Data Discrepancy Analysis :
    • Scenario 1 : Conflicting NMR signals may arise from rotamers or tautomers. Use variable-temperature NMR to stabilize conformers and assign peaks .
    • Scenario 2 : Inconsistent IC₅₀ values across assays could result from assay conditions (e.g., ATP concentration in kinase assays). Normalize data using internal controls (e.g., staurosporine as a reference inhibitor) .
  • Collaborative Validation :
    • Cross-validate crystallographic data with independent labs to rule out crystal-packing artifacts .
    • Replicate biological assays in orthogonal systems (e.g., cell-free vs. cell-based assays) .

Q. What computational approaches are suitable for predicting this compound’s physicochemical properties and binding modes?

Methodological Answer:

  • Property Prediction :
    • Use QSPR models to estimate logP, solubility, and metabolic stability .
    • Perform DFT calculations to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites .
  • Docking/MD Simulations :
    • Dock the compound into homology models of target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite.
    • Run molecular dynamics (MD) simulations (≥100 ns) to assess binding stability and water-mediated interactions .

Q. Example Simulation Results :

ParameterValue
Predicted logP3.2 ± 0.3
Binding Free Energy (ΔG)-9.8 kcal/mol

Data Contradiction Analysis Table

IssueResolution StrategyReference
Unassigned NMR peaks2D NMR (HSQC, HMBC) + spiking with analogs
Inconsistent biological activityOrthogonal assays + target engagement studies
Crystal vs. computational geometryHybrid QM/MM refinement

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